molecular formula C22H10Cl2N2O4 B11519351 7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one

7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B11519351
M. Wt: 437.2 g/mol
InChI Key: HBCPCIUWIWTPOK-UHFFFAOYSA-N
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Description

7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted benzoxazinones .

Scientific Research Applications

7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one apart is its unique combination of benzoxazinone rings, which enhances its stability and biological activity. This structural uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H10Cl2N2O4

Molecular Weight

437.2 g/mol

IUPAC Name

7-chloro-2-[3-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C22H10Cl2N2O4/c23-13-4-6-15-17(9-13)25-19(29-21(15)27)11-2-1-3-12(8-11)20-26-18-10-14(24)5-7-16(18)22(28)30-20/h1-10H

InChI Key

HBCPCIUWIWTPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)C4=NC5=C(C=CC(=C5)Cl)C(=O)O4

Origin of Product

United States

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